molecular formula C23H25N3O B2669765 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone CAS No. 861208-97-1

2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

Cat. No.: B2669765
CAS No.: 861208-97-1
M. Wt: 359.473
InChI Key: ZOTOWPPQJQTFPB-UHFFFAOYSA-N
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Description

2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with piperidine and a suitable oxidizing agent to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazinone ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylbenzyl)-6-phenyl-3(2H)-pyridazinone: Lacks the piperidino group, which may affect its biological activity and chemical reactivity.

    2-(4-methylbenzyl)-5-piperidino-3(2H)-pyridazinone: Similar structure but with different substitution patterns, leading to variations in properties and applications.

Uniqueness

2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-18-10-12-19(13-11-18)17-26-22(27)16-21(25-14-6-3-7-15-25)23(24-26)20-8-4-2-5-9-20/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTOWPPQJQTFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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